Alcool 4,4'-diméthoxytrityle

Vue d'ensemble

Description

It is widely used in organic synthesis, particularly as a protecting group for hydroxyl functionalities in nucleosides during oligonucleotide synthesis . The compound is characterized by its stability and ease of removal under acidic conditions, making it a valuable tool in various chemical processes.

Applications De Recherche Scientifique

4,4’-Dimethoxytrityl alcohol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4,4’-Dimethoxytrityl alcohol, often abbreviated as DMT, is primarily used as a protecting group in organic synthesis . Its primary target is the 5’-hydroxy group in nucleosides , particularly in oligonucleotide synthesis .

Mode of Action

The mode of action of 4,4’-Dimethoxytrityl alcohol involves a process known as detritylation. During oligonucleotide synthesis, the acid-catalyzed removal of the 4,4’-dimethoxytrityl protecting group from the 5’-oxygen of the solid-support-bound nucleotide is referred to as ‘detritylation’ . This reaction yields a hydroxyl function at the 5’-position of the nucleotide and a relatively stable 4,4’-dimethoxytrityl carbocation .

Biochemical Pathways

The biochemical pathway of 4,4’-Dimethoxytrityl alcohol involves the equilibration of the alcohol in aqueous perchloric, nitric, and hydrochloric acids containing 20% acetonitrile at different temperatures . The forward reaction is first order in both the alcohol and the acid, while the reverse reaction is pseudo first order with respect to the carbocation .

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

The result of the action of 4,4’-Dimethoxytrityl alcohol is the formation of a hydroxyl function at the 5’-position of the nucleotide and a relatively stable 4,4’-dimethoxytrityl carbocation . This allows for the subsequent coupling steps in oligonucleotide synthesis .

Action Environment

The action of 4,4’-Dimethoxytrityl alcohol is influenced by environmental factors such as the concentration of electrolyte and hydronium ion, and the temperature . For instance, the forward rate constant increases with the concentration of electrolyte whereas the reverse rate constant decreases . Moreover, the detritylation rate reduces with the addition of small amounts of water to the reaction medium .

Analyse Biochimique

Biochemical Properties

4,4’-Dimethoxytrityl alcohol plays a crucial role in biochemical reactions, especially in the protection of hydroxyl groups in nucleosides. This compound interacts with various enzymes and proteins involved in nucleotide synthesis. For instance, it is used to protect the 5’-hydroxy group of nucleosides, preventing unwanted reactions during the synthesis of oligonucleotides . The interaction with enzymes such as polymerases and ligases ensures the accurate assembly of nucleotides into longer chains.

Cellular Effects

The effects of 4,4’-Dimethoxytrityl alcohol on cellular processes are primarily observed in its role as a protecting group during oligonucleotide synthesis. It influences cell function by ensuring the stability and integrity of synthesized nucleotides, which are essential for various cellular processes, including gene expression and cell signaling pathways . By protecting the hydroxyl groups, it prevents degradation and ensures the proper functioning of synthesized oligonucleotides within cells.

Molecular Mechanism

At the molecular level, 4,4’-Dimethoxytrityl alcohol exerts its effects through the formation of a stable trityl cation. This cation interacts with hydroxyl groups, forming a protective barrier that prevents unwanted reactions . The mechanism involves the acid-catalyzed removal of the trityl group, which is a crucial step in the synthesis of oligonucleotides. This process ensures the accurate assembly of nucleotides and prevents degradation during synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dimethoxytrityl alcohol change over time, particularly in terms of stability and degradation. The compound is known for its stability under various conditions, but it can degrade over time, especially in the presence of strong acids . Long-term studies have shown that the stability of 4,4’-Dimethoxytrityl alcohol is crucial for maintaining the integrity of synthesized oligonucleotides, ensuring their proper function in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4,4’-Dimethoxytrityl alcohol in animal models vary with different dosages. At lower dosages, the compound effectively protects hydroxyl groups without causing adverse effects . At higher dosages, there may be toxic effects, including potential disruption of cellular processes and metabolic pathways. It is essential to determine the optimal dosage to ensure the desired protective effects without causing harm to the animal models.

Metabolic Pathways

4,4’-Dimethoxytrityl alcohol is involved in various metabolic pathways, particularly those related to nucleotide synthesis. It interacts with enzymes such as polymerases and ligases, ensuring the proper assembly of nucleotides . The compound’s role in protecting hydroxyl groups is crucial for maintaining the integrity of metabolic pathways, preventing unwanted reactions and ensuring the proper function of synthesized nucleotides.

Transport and Distribution

Within cells and tissues, 4,4’-Dimethoxytrityl alcohol is transported and distributed through interactions with various transporters and binding proteins . These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively protect hydroxyl groups during nucleotide synthesis. The distribution of 4,4’-Dimethoxytrityl alcohol is crucial for maintaining the stability and integrity of synthesized nucleotides.

Subcellular Localization

The subcellular localization of 4,4’-Dimethoxytrityl alcohol is primarily within the nucleus, where it plays a role in nucleotide synthesis . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its proper function in protecting hydroxyl groups. This localization is essential for maintaining the integrity of synthesized nucleotides and ensuring their proper function within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxytrityl alcohol can be synthesized through the reaction of 4,4’-dimethoxytrityl chloride with water or a suitable alcohol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of 4,4’-dimethoxytrityl alcohol often involves the use of high-efficiency separation and purification techniques. One such method includes the reaction of 4,4’-dimethoxytrityl chloride with acetyl chloride, followed by the addition of an inert solvent and filtration to obtain the purified product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Dimethoxytrityl alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4,4’-dimethoxytrityl carbocation under acidic conditions.

Reduction: Reduction reactions are less common but can be achieved using suitable reducing agents.

Common Reagents and Conditions:

Oxidation: Strong acids such as dichloroacetic acid or trichloroacetic acid are commonly used.

Substitution: Acidic conditions, often involving the use of benzenesulfonic acid or trichloroacetic acid, are employed for detritylation.

Major Products Formed:

Oxidation: 4,4’-Dimethoxytrityl carbocation.

Substitution: Hydroxyl-functionalized nucleosides.

Comparaison Avec Des Composés Similaires

4,4’-Dimethoxytrityl alcohol is often compared with other protecting groups such as:

Methoxymethyl ether (MOM): Removed by acid, but less stable than 4,4’-dimethoxytrityl alcohol.

Methoxytrityl (MMT): Also removed by acid and hydrogenolysis, but less commonly used.

Uniqueness: The stability and ease of removal of the 4,4’-dimethoxytrityl group under acidic conditions make it a preferred choice for protecting hydroxyl functionalities in nucleosides. Its ability to form a stable carbocation upon removal further enhances its utility in oligonucleotide synthesis .

Propriétés

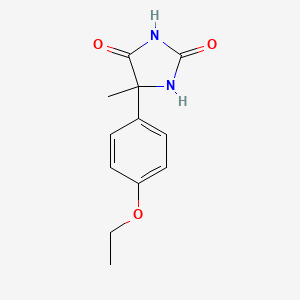

IUPAC Name |

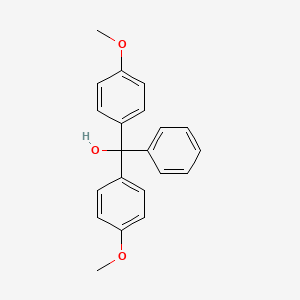

bis(4-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESTYUYENKNHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193617 | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-35-8 | |

| Record name | 4-Methoxy-α-(4-methoxyphenyl)-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4,4'-Dimethoxytrityl alcohol in oligonucleotide synthesis?

A1: 4,4'-Dimethoxytrityl alcohol is widely employed as a protecting group for the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis via the phosphoramidite method []. Its acid lability allows for controlled removal (detritylation) under specific conditions, enabling the sequential addition of nucleotides to the growing oligonucleotide chain.

Q2: How do reaction conditions influence the equilibrium of 4,4'-Dimethoxytrityl alcohol ionization?

A2: Studies have shown that the ionization of 4,4'-Dimethoxytrityl alcohol, forming the 4,4'-dimethoxytrityl carbenium ion, is sensitive to solvent, acid concentration, and electrolyte presence. In aqueous acidic solutions containing acetonitrile, increasing electrolyte concentration shifts the equilibrium towards the un-ionized alcohol form []. This effect is more pronounced with perchlorate and nitrate anions compared to chloride [].

Q3: What insights have kinetic studies provided into the mechanism of 4,4'-Dimethoxytrityl alcohol detritylation?

A3: Kinetic investigations reveal that the detritylation of 4,4'-Dimethoxytrityl alcohol proceeds through a concerted general acid catalysis mechanism []. This suggests that proton transfer to the alcohol oxygen and cleavage of the 4,4'-dimethoxytrityl carbocation occur simultaneously. The reaction rate is influenced by the strength of the acid used.

Q4: Can you elaborate on the spectroscopic characteristics that are useful for studying 4,4'-Dimethoxytrityl alcohol and its derivatives?

A4: The 4,4'-dimethoxytrityl carbenium ion, a key intermediate in reactions involving 4,4'-Dimethoxytrityl alcohol, exhibits a distinct absorption band in the UV-Vis spectrum. This property has been exploited to determine its molar absorptivity (ε = 297,000 M−1 cm−1) and pKR+ (-0.95) in a water-methanol mixture []. These parameters are valuable for monitoring reactions and studying equilibrium processes involving this compound.

Q5: How does the structure of 4,4'-Dimethoxytrityl alcohol contribute to its reactivity?

A5: The two methoxy groups (-OCH3) on the 4,4'-Dimethoxytrityl moiety exert a significant electron-donating effect. This electron donation stabilizes the positive charge on the 4,4'-dimethoxytrityl carbenium ion formed upon protonation and subsequent cleavage of the alcohol. This stabilization renders the 4,4'-dimethoxytrityl group an effective protecting group, as it readily forms a stable carbocation and departs under acidic conditions.

Q6: Beyond oligonucleotide synthesis, are there other reported applications of 4,4'-Dimethoxytrityl alcohol?

A6: Research has demonstrated the utility of Amberlyst-15, a heterogeneous catalyst, in achieving highly regioselective tritylation of sugar-based diols using 4,4'-Dimethoxytrityl alcohol []. This approach highlights the potential for employing 4,4'-Dimethoxytrityl alcohol in protecting specific hydroxyl groups in carbohydrate chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)